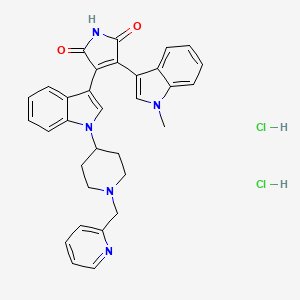
Enzastaurin dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Enzastaurin dihydrochloride is a useful research compound. Its molecular formula is C32H31Cl2N5O2 and its molecular weight is 588.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What preclinical models are optimal for evaluating Enzastaurin dihydrochloride’s mechanism of action as a protein kinase C (PKC) inhibitor?
- Methodological Answer: Use in vitro assays (e.g., kinase inhibition profiling) to quantify PKC-β isoform selectivity and IC50 values. Validate findings in xenograft models (e.g., glioblastoma or colorectal cancer cell lines) to assess tumor growth inhibition and apoptosis induction. Include pharmacodynamic (PD) biomarkers like phosphorylated GSK3β to confirm target engagement .
Q. How should dose escalation be designed for early-phase clinical trials involving this compound?
- Methodological Answer: Employ a 3+3 design in phase I trials to determine the maximum tolerated dose (MTD). Monitor pharmacokinetic (PK) parameters (e.g., plasma concentration-time curves) and PD markers (e.g., circulating tumor DNA) to correlate exposure with efficacy. Reference phase I studies where Enzastaurin was dosed orally at 20–700 mg/day, showing linear PK profiles .
Q. What statistical approaches are recommended for analyzing contradictory efficacy outcomes in phase II trials?
- Methodological Answer: Use stratified randomization to balance prognostic factors (e.g., tumor stage) and Cox regression models to adjust for confounding variables. For example, in ovarian cancer trials, progression-free survival (PFS) discrepancies between Enzastaurin + chemotherapy vs. placebo arms were resolved by subgroup analysis based on biomarker status (e.g., PKC-β expression) .
Advanced Research Questions
Q. How can researchers validate predictive biomarkers for this compound in heterogeneous tumor populations?
- Methodological Answer: Perform multiplex immunohistochemistry (IHC) on archival tumor tissues to quantify PKC-β, pGSK3β, and VEGF expression. Use machine learning algorithms to identify biomarker clusters associated with treatment response (e.g., ≥30% reduction in tumor volume). Validate findings in independent cohorts from phase II trials (e.g., NCT00085566) .
Q. What experimental strategies address Enzastaurin’s limited blood-brain barrier (BBB) penetration in glioblastoma research?
- Methodological Answer: Combine Enzastaurin with BBB modulators (e.g., regadenoson) in orthotopic mouse models. Quantify drug concentrations in cerebrospinal fluid (CSF) via LC-MS/MS and correlate with PD effects (e.g., MRI-based tumor volumetry). A phase II trial demonstrated partial BBB penetration, with CSF levels at 10–15% of plasma concentrations .
Q. How should researchers design combination therapy studies to overcome Enzastaurin’s resistance mechanisms?
- Methodological Answer: Preclinically screen Enzastaurin with PI3K/AKT inhibitors (e.g., ipatasertib) using synergy index models (e.g., Chou-Talalay). In clinical settings, use adaptive trial designs with biomarker-driven enrollment. A phase I study combining Enzastaurin and bevacizumab showed manageable toxicity and synergistic anti-angiogenic effects .
Q. What methods resolve discrepancies between preclinical efficacy and clinical trial outcomes?
- Methodological Answer: Conduct retrospective meta-analyses of preclinical datasets (e.g., CCLE or GDSC databases) to identify tumor types with intrinsic resistance. In clinical data, apply Bayesian hierarchical models to pool results from trials like NCT00332280 (ovarian cancer) and NCT00051181 (NSCLC), adjusting for differences in patient demographics and dosing schedules .
Q. Data Analysis & Reporting
Q. How to standardize PK/PD modeling for this compound across species?
- Methodological Answer: Use allometric scaling to translate rodent PK data to humans, incorporating enzyme-specific clearance rates (e.g., CYP3A4 metabolism). Validate models with phase I data showing a terminal half-life of 16–22 hours in humans .
Q. What guidelines ensure reproducibility in reporting Enzastaurin’s preclinical data?
- Methodological Answer: Follow ARRIVE 2.0 guidelines: report sample size calculations, blinding protocols, and raw data for tumor measurements. For in vitro studies, include IC50 values with 95% confidence intervals and replicate counts (n ≥ 3) .
Q. How to handle missing data in longitudinal Enzastaurin trials?
- Methodological Answer: Apply multiple imputation (MI) methods for missing PD biomarkers. In trials like NCT00332280, sensitivity analyses (e.g., worst-case imputation) confirmed robustness of PFS outcomes despite 12–15% missing data .
属性
CAS 编号 |
365253-37-8 |
|---|---|
分子式 |
C32H31Cl2N5O2 |
分子量 |
588.5 g/mol |
IUPAC 名称 |
3-(1-methylindol-3-yl)-4-[1-[1-(pyridin-2-ylmethyl)piperidin-4-yl]indol-3-yl]pyrrole-2,5-dione;dihydrochloride |
InChI |
InChI=1S/C32H29N5O2.2ClH/c1-35-19-25(23-9-2-4-11-27(23)35)29-30(32(39)34-31(29)38)26-20-37(28-12-5-3-10-24(26)28)22-13-16-36(17-14-22)18-21-8-6-7-15-33-21;;/h2-12,15,19-20,22H,13-14,16-18H2,1H3,(H,34,38,39);2*1H |
InChI 键 |
BOXDCOAZYDKDDE-UHFFFAOYSA-N |
SMILES |
CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)C6CCN(CC6)CC7=CC=CC=N7.Cl.Cl |
规范 SMILES |
CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)C6CCN(CC6)CC7=CC=CC=N7.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















